molecular formula C13H13N3S B1483482 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098005-03-7

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1483482
CAS No.: 2098005-03-7
M. Wt: 243.33 g/mol
InChI Key: KZUPALRZWMBPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a unique combination of a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added through a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the pyrazole-thiophene intermediate.

    Acetonitrile Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.

    Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene and pyrazole rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile: Similar structure but with the thiophene ring at a different position.

    2-(1-(cyclopropylmethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    2-(1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile lies in the combination of the cyclopropylmethyl group, thiophene ring, and pyrazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUPALRZWMBPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.